Enol vs. Ketone Functional Group
1-(3-Methoxyphenyl)ethen-1-ol possesses a distinct enol functional group (C=C-OH), whereas its closely related analog, 3-methoxyacetophenone, is a ketone (C=O) [1]. This fundamental structural difference dictates that the target compound can act as a nucleophile via its electron-rich double bond, enabling unique carbon-carbon bond-forming reactions (e.g., electrophilic additions) that are not feasible with the electrophilic carbonyl carbon of the ketone [2]. While direct comparative reaction yield data for these specific meta-isomers is not available in primary literature, the class-level inference from enol chemistry is that this functional group swap fundamentally alters the synthetic pathway entry point, making them non-interchangeable reagents.
| Evidence Dimension | Reactive Functional Group |
|---|---|
| Target Compound Data | Enol group (C=C-OH) capable of nucleophilic attack at the beta-carbon |
| Comparator Or Baseline | 3-methoxyacetophenone, with a Ketone group (C=O) capable of nucleophilic attack at the carbonyl carbon |
| Quantified Difference | Qualitative difference in reaction type; enol acts as a nucleophile via double bond, ketone acts as an electrophile at carbonyl carbon |
| Conditions | Standard organic synthesis reaction conditions |
Why This Matters
For procurement, this justifies selection when the desired reaction pathway requires an enol nucleophile, as the ketone analog will not participate in the intended transformation.
- [1] NIST Chemistry WebBook. 3-Methoxyacetophenone. View Source
- [2] National Center for Biotechnology Information. PubChem Compound Summary for CID 13866903, 1-(2-Methoxyphenyl)ethen-1-ol. 2025. View Source
